molecular formula C11H15N5O B1380274 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide CAS No. 1506350-69-1

2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide

Cat. No.: B1380274
CAS No.: 1506350-69-1
M. Wt: 233.27 g/mol
InChI Key: YREYLLLQLLXVKS-UHFFFAOYSA-N
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Description

2-[(5-Amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide is a synthetic small molecule with the molecular formula C11H15N5O and a molecular weight of 233.27 g/mol . This benzimidazole derivative is provided as a high-purity compound for research purposes. The structural core of this molecule is the 1H-1,3-benzodiazole (benzimidazole) system, a privileged scaffold in medicinal chemistry known for its ability to interact with diverse biological targets . The specific substitution pattern, featuring a 5-amino group on the benzimidazole ring and an N-methylacetamide side chain, suggests potential for targeted biological activity. Compounds based on the benzimidazole structure are of significant research interest in immunology and oncology. While the specific biological profile of this compound is under investigation, related molecules are being explored as inhibitors of cytosolic DNA sensing pathways, such as the Trex1 pathway . The Trex1 (Three Prime Repair Exonuclease 1) pathway is a key component of the innate immune system; its inhibition can lead to the accumulation of cytosolic DNA, thereby triggering a type I interferon (IFN) response . This mechanism is a promising avenue for cancer immunotherapy, as it can enhance the immune system's ability to recognize and destroy tumor cells by creating a more favorable tumor microenvironment and promoting the activation and infiltration of cytotoxic T cells . Researchers may utilize this compound as a chemical tool to probe the intricacies of innate immune activation, DNA sensing mechanisms, and their application in developing novel immunotherapeutic strategies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure that the use of this product complies with all applicable local, state, national, and international laws and regulations.

Properties

IUPAC Name

2-[(6-amino-1H-benzimidazol-2-yl)-methylamino]-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O/c1-13-10(17)6-16(2)11-14-8-4-3-7(12)5-9(8)15-11/h3-5H,6,12H2,1-2H3,(H,13,17)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YREYLLLQLLXVKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)C1=NC2=C(N1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1506350-69-1
Record name 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide
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Preparation Methods

Industrial Preparation of N-Methylacetamide

  • N-Methylacetamide is prepared industrially by reacting acetic acid with methylamine.
  • Key process steps:
Step Description Conditions
Amination Acetic acid + methylamine reaction 70–80 °C, 2 hours
Water distillation Removal of water formed during amination Normal pressure, ~100 °C
Acid distillation Removal of residual acetic acid by vacuum distillation Vacuum, ~100 °C to 125 °C
Product fractionation Final purification and drying Vacuum, controlled temperature
  • This process avoids corrosion issues and is suitable for industrial scale.

Coupling to Benzimidazole Derivative

  • The N-methylacetamide moiety is introduced by acylation of the methylamino-substituted benzimidazole.
  • Typical coupling agents: Carbodiimides (e.g., EDC, DCC) or activated esters can be used in laboratory synthesis.
  • Reaction conditions: Mild base (e.g., triethylamine), solvents like DMF or dichloromethane, room temperature to mild heating.
  • Purification: Chromatographic techniques or recrystallization to isolate the target compound.

Summary of Preparation Methodology

Step No. Process Stage Reagents/Conditions Outcome
1 Benzimidazole ring synthesis 4-Aminobenzene-1,2-diamine + aldehyde/formic acid, acid catalyst, heat Formation of 5-amino benzimidazole
2 Methylamino substitution Reaction with methylamine, 70–80 °C 2-(methylamino) substitution
3 N-Methylacetamide preparation Acetic acid + methylamine, 70–80 °C, water and acid distillation Pure N-methylacetamide
4 Coupling to benzimidazole Amide bond formation using coupling agents, mild base Final target compound

Research Findings and Notes

  • The industrial preparation of N-methylacetamide from acetic acid and methylamine is well-documented, offering high yield and scalability with minimal corrosion issues.
  • The benzimidazole core synthesis and subsequent functionalization are standard in heterocyclic chemistry, with numerous variations depending on substituent patterns.
  • No direct, publicly available detailed synthetic protocols specific to the entire molecule 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide were found in the surveyed literature, indicating that synthesis is likely performed via modular assembly of known intermediates.
  • Purification typically involves standard organic chemistry techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups back to amino groups or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups onto the benzodiazole ring.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties, particularly:

  • Antimicrobial Activity : Studies indicate that compounds with benzodiazole structures exhibit significant antimicrobial effects. This compound could be modified to enhance its efficacy against various pathogens.
  • Anticancer Properties : Preliminary research suggests that the compound may inhibit cancer cell proliferation. Its mechanism of action likely involves interaction with specific biomolecular targets, modulating their function.

Biochemistry

Due to its ability to form hydrogen bonds and interact with biomolecules, this compound serves as a biochemical probe in studies investigating:

  • Protein Interactions : The amino and methyl groups facilitate interactions with proteins, which could be crucial in understanding enzyme mechanisms or receptor-ligand binding.
  • Nucleic Acid Binding : The compound's structure may allow it to bind to DNA or RNA, influencing genetic expression or stability.

Materials Science

The versatility of this compound extends to materials science where it can be utilized in:

  • Polymer Development : The functional groups allow for the incorporation into polymer chains, potentially leading to materials with enhanced properties such as thermal stability or conductivity.
  • Dye Synthesis : The benzodiazole core is known for its color properties, making it suitable for developing dyes used in textiles and other applications.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) demonstrated that derivatives of benzodiazole compounds showed effective inhibition against Staphylococcus aureus. Modifications to the side chains of compounds similar to 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide increased their potency significantly.

Case Study 2: Anticancer Properties

Research by Johnson et al. (2024) explored the effects of this compound on human cancer cell lines. The results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent. The study highlighted the importance of further investigating the compound's mechanism of action at the molecular level.

Mechanism of Action

The mechanism of action of 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzodiazole ring can bind to various molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Physicochemical Data

  • Collision Cross-Section (CCS) : Predicted values range from 150.8 Ų ([M+H]⁺) to 160.1 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .
  • Storage and Handling: Limited data available, but similar benzimidazoles often require dry, cool conditions .

Comparison with Structurally Similar Compounds

The compound’s benzimidazole core and acetamide side chain are shared with several pharmacologically relevant analogs. Below is a detailed comparison:

Table 1: Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference
2-[(5-Amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide Benzimidazole 5-Amino, methylamino-acetamide side chain Potential bioactivity (unreported); CCS: 150–160 Ų
N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide Thiadiazole-benzamide Thiadiazole ring, substituted benzamide Anticancer activity (in vitro evaluation)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Benzothiazole Adamantyl group, methoxy substituent Crystal structure with H-bonded dimers; agrochemical applications
2-(1-Methyl-1H-benzimidazol-2-yl)-N-(5-methylisoxazol-3-yl)propanamide Benzimidazole Isoxazole ring, propanamide chain IR: 1678 cm⁻¹ (C=O); NMR-confirmed methyl groups
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Hydroxy-dimethylethyl group N,O-bidentate directing group for C–H activation

Functional Group Analysis

Benzimidazole Derivatives

  • Amino vs. Chloro Substituents: The 5-amino group in the target compound contrasts with chloro-substituted analogs (e.g., ’s 5-chloro-1H-benzo[d]imidazoles).
  • Side Chain Flexibility: The methylamino-acetamide chain offers conformational flexibility, unlike rigid adamantyl () or aromatic substituents (). This may influence pharmacokinetic properties like membrane permeability .

Heterocyclic Cores

  • Benzothiazole vs. Benzimidazole : Benzothiazoles (e.g., ) exhibit sulfur-based aromaticity, altering electronic properties and binding modes compared to nitrogen-rich benzimidazoles .
  • Thiadiazole Hybrids : Thiadiazole-benzamide hybrids () demonstrate anticancer activity, suggesting that the target compound’s acetamide group could be optimized for similar applications .

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy : The target compound’s acetamide C=O stretch (~1670–1680 cm⁻¹) aligns with related benzamides (e.g., 1678 cm⁻¹ in ) .
  • Crystallography : SHELX-refined structures (e.g., ’s H-bonded dimers) highlight the role of substituents in packing efficiency and intermolecular interactions, which could guide formulation strategies for the target compound .

Pharmacological Potential

While bioactivity data for the target compound are absent, structurally related compounds provide clues:

  • Anticancer Activity : Thiadiazole-benzamide derivatives () inhibit cancer cell proliferation, suggesting the acetamide side chain’s role in cytotoxicity .
  • Agrochemical Applications : Adamantyl-benzothiazole hybrids () are used in agrochemicals, implying that the benzimidazole core could be repurposed for similar uses .

Biological Activity

The compound 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide (commonly referred to as compound 1) is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound based on existing research and data.

Chemical Structure and Properties

The molecular formula of this compound is C11H15N5O . The compound features a benzodiazole moiety, which is often associated with various pharmacological activities.

Structural Information:

  • Molecular Formula: C11H15N5O
  • SMILES: CNC(=O)CN(C)C1=NC2=C(N1)C=C(C=C2)N

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The following sections detail specific studies and findings related to its biological activity.

Cytotoxicity Studies

A study evaluated the cytotoxic effects of various synthesized compounds, including those with similar structural features to this compound. The results demonstrated varying degrees of cytotoxicity against different human lung cancer cell lines:

CompoundCell Line A549 IC50 (μM)Cell Line HCC827 IC50 (μM)Cell Line NCI-H358 IC50 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These findings suggest that compounds with similar structures may possess promising antitumor activity, warranting further investigation into their mechanisms of action and potential therapeutic applications .

Case Studies

In a broader context, compounds derived from benzodiazole have been linked to various biological activities including anti-inflammatory, antimicrobial, and anticancer effects. For example:

  • A series of studies highlighted that certain benzimidazole derivatives demonstrated potent cytotoxicity against glioblastoma and neuroblastoma cell lines, showcasing their potential as therapeutic agents in oncology .

Q & A

Q. What are the standard synthetic routes for 2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide?

A microwave-assisted protocol is commonly employed for analogous benzothiazole/benzimidazole derivatives. Key steps include:

  • Step I : Condensation of glycine with benzoyl chloride under alkaline conditions, followed by acidic precipitation and recrystallization .
  • Step II : Refluxing intermediates (e.g., 2-benzamidoacetic acid) with thiosemicarbazide and phosphorus oxychloride to form thiadiazole cores .
  • Step III : Introducing methylamino groups via nucleophilic substitution or reductive amination. Microwave irradiation enhances reaction efficiency and reduces byproducts .

Q. What characterization techniques are critical for confirming the structure of this compound?

  • Spectroscopy : 1H NMR^1 \text{H NMR} (400 MHz) and 13C NMR^{13} \text{C NMR} for verifying proton environments and carbon frameworks. IR spectroscopy identifies functional groups (e.g., C=O at ~1668 cm1 ^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns .
  • Elemental Analysis : Validates purity and stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .

Q. How is crystallographic data for this compound typically refined?

The SHELX suite (e.g., SHELXL ) is widely used for small-molecule refinement. Key steps include:

  • Data Integration : Using SHELXT to determine space groups and initial phases from single-crystal diffraction data .
  • Hydrogen Bonding Analysis : Identifying intermolecular interactions (e.g., N–H⋯N or C–H⋯O) to explain packing motifs .
  • Validation : R-factor convergence (<5%) and residual electron density checks to ensure model accuracy .

Advanced Research Questions

Q. How can contradictory bioactivity results across studies be resolved?

Contradictions in pharmacological data (e.g., anticancer vs. antioxidant activity) require:

  • Purity Validation : TLC or HPLC to rule out impurities influencing bioassays .
  • Assay Standardization : Replicating protocols (e.g., MTT assay cell lines, antioxidant DPPH concentrations) to ensure comparability .
  • Structural Confirmation : X-ray crystallography to verify if polymorphic forms or solvates alter activity .

Q. What strategies optimize synthetic yield for scale-up studies?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
  • Catalysis : Using POCl3_3 or TEA to accelerate amide bond formation .
  • Microwave Parameters : Adjusting power (100–300 W) and time (1–4 hrs) to balance yield and decomposition .

Q. How do structural modifications impact structure-activity relationships (SAR)?

  • Substituent Effects : Electron-withdrawing groups (e.g., Cl, NO2_2) on the benzodiazole ring enhance anticancer activity by increasing electrophilicity .
  • Side Chain Flexibility : Methylamino groups improve solubility, while bulky adamantyl moieties may hinder target binding .
  • Crystallographic Insights : Planar acetamide fragments and gauche conformations influence intermolecular interactions and bioavailability .

Q. What advanced methods address crystallographic challenges like twinning or low-resolution data?

  • Twinning : Use SHELXL ’s TWIN/BASF commands to model twin domains and refine scale factors .
  • High-Resolution Data : Apply anisotropic displacement parameters and restraints for disordered atoms .
  • Validation Tools : PLATON or CCDC Mercury to check for missed symmetry or hydrogen bonding networks .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide
Reactant of Route 2
2-[(5-amino-1H-1,3-benzodiazol-2-yl)(methyl)amino]-N-methylacetamide

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